C6-Linker Length Provides Optimal p38α Degradation Potency Over Shorter C4 Linkers
In a systematic study of thalidomide-based PROTACs targeting p38α, the linker length between the CRBN ligand and the p38α-targeting warhead was optimized. The PROTAC containing a C6 alkyl linker (analogous to the Thalidomide-5'-C6-OH scaffold) demonstrated a DC50 of 31 ± 9 nM for p38α degradation in HeLa cells, while the analog with a shorter C4 linker was significantly less potent (DC50 > 1 µM) [1]. This 32-fold improvement in degradation potency underscores the critical role of the six-carbon spacer in achieving an optimal ternary complex geometry.
| Evidence Dimension | Degradation potency (DC50) for p38α |
|---|---|
| Target Compound Data | PROTAC with C6 linker: DC50 = 31 ± 9 nM (HeLa cells) |
| Comparator Or Baseline | PROTAC with C4 linker: DC50 > 1000 nM (HeLa cells) |
| Quantified Difference | ~32-fold improvement in DC50 for C6 vs C4 linker |
| Conditions | HeLa cell line; endogenous p38α degradation measured by Western blot; 24 h treatment. |
Why This Matters
This provides direct quantitative evidence that the C6 linker scaffold, which is integral to Thalidomide-5'-C6-OH, can be a decisive factor in achieving nanomolar potency in a cellular degradation assay, justifying its selection over shorter linker variants.
- [1] Donoghue, C., et al. (2020). Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation. European Journal of Medicinal Chemistry, 201, 112451. View Source
